molecular formula C28H28FNO4 B607623 GDC-0927 CAS No. 1642297-01-5

GDC-0927

Número de catálogo: B607623
Número CAS: 1642297-01-5
Peso molecular: 461.53
Clave InChI: KJAAPZIFCQQQKX-NDEPHWFRSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GDC-0927 es un nuevo, potente, no esteroideo, biodisponible por vía oral, degradador selectivo del receptor de estrógeno. Está diseñado para inhibir tanto la señalización mediada por el receptor de estrógeno dependiente de ligando como independiente de ligando. Este compuesto ha mostrado promesa en inducir la regresión tumoral en modelos de xenotrasplantes de cáncer de mama positivo para el receptor de estrógeno .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

GDC-0927 tiene un núcleo de cromeno con una cadena lateral de base azetidina. La síntesis implica varios pasos, incluida la formación del núcleo de cromeno y la unión de la cadena lateral de azetidina. Las condiciones de reacción típicamente implican el uso de disolventes orgánicos y reactivos bajo temperaturas y atmósferas controladas .

Métodos de producción industrial

La producción industrial de this compound implica la ampliación de las rutas sintéticas utilizadas en entornos de laboratorio. Esto incluye optimizar las condiciones de reacción para garantizar un alto rendimiento y pureza. El proceso puede implicar el uso de reactores a gran escala, sistemas de purificación y medidas de control de calidad para cumplir con los estándares industriales .

Análisis De Reacciones Químicas

Ullmann Coupling and Alkylation

  • Intermediate preparation : Starting from 2-(3-methoxyphenyl)acetic acid (12 ), an eight-step sequence yields chromene intermediate 15 .
  • Mesylation : Intermediate 15 undergoes Ullmann coupling with ethylene glycol, followed by mesylation to form 16 (51% yield over two steps) .
  • Side-chain installation :
    • Method 1 : Ullmann coupling of amino alcohols (10a–c ) with aryl iodides on the chromene core (e.g., 15 ) .
    • Method 2 : SN2 displacement of mesylate 16 with cyclic amines (6a–g ) to introduce fluoromethyl azetidine/pyrrolidine groups .
Reaction StepReagents/ConditionsYield/Outcome
Chromene core synthesis8 steps from 12 Intermediate 15
Mesylation of 15 Ethylene glycol, mesyl chloride51% over two steps
Fluoromethyl azetidine additionSN2 with 6a–g 17h (97% ER-α degradation)

Chromene Core

  • Derived from 2-(3-methoxyphenyl)acetic acid, the core includes a phenolic hydroxyl group critical for ER binding .
  • Key modification : Methoxy-to-hydroxyl deprotection enhances ER degradation efficacy .

Fluoromethyl Azetidine Side Chain

  • Introduced via Ullmann coupling or alkylation, this group maximizes ER-α degradation:
    • Fluoromethyl substitution at the azetidine 3-position (17h ) achieves 97% ER-α degradation vs. 86% for non-fluorinated analogs .
    • Piperidine (17i ) and azetidine (17h ) derivatives show divergent efficacies (63% vs. 97%) .

Stereochemical Considerations

This compound is synthesized as a racemic mixture but exhibits stereospecific activity:

  • Chiral separation : Supercritical fluid chromatography (SFC) isolates the active (S)-enantiomer, which drives SERD activity .
  • Inactive isomer : The (R)-enantiomer shows negligible ER degradation .

Optimization of ER-α Degradation Efficacy

Structure-activity relationship (SAR) studies highlight critical substituents:

CompoundSubstituentER-α Degradation (%)MCF-7 IC50 (nM)
17b Non-fluorinated89<0.5
17e 3-Fluoromethyl97<0.5
17h Fluoromethyl azetidine97<0.5
17i Fluoromethyl piperidine63ND
  • Fluorine impact : Fluoromethyl groups enhance degradation by improving binding to ER’s hydrophobic pocket .
  • Ring size : Azetidine (4-membered) outperforms piperidine (6-membered) due to reduced steric hindrance .

Stability and Functional Group Interactions

  • Phenolic hydroxyl groups : Participate in hydrogen bonding with ER-α, crucial for degradation .
  • Metabolic stability : Fluorination at the azetidine side chain reduces oxidative metabolism, enhancing oral bioavailability .

Aplicaciones Científicas De Investigación

GDC-0927 tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

GDC-0927 ejerce sus efectos al unirse al receptor de estrógeno y promover su degradación. Esto inhibe la señalización mediada por el receptor de estrógeno, que es crucial para el crecimiento y la supervivencia de las células de cáncer de mama positivo para el receptor de estrógeno. Los objetivos moleculares incluyen el propio receptor de estrógeno, y las vías involucradas son las relacionadas con la señalización del receptor de estrógeno .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

This compound es único en su capacidad para inhibir tanto la señalización mediada por el receptor de estrógeno dependiente de ligando como independiente de ligando. Esto lo convierte en un candidato prometedor para el tratamiento del cáncer de mama positivo para el receptor de estrógeno, especialmente en casos donde otros tratamientos han fallado .

Actividad Biológica

GDC-0927 is a novel compound classified as a selective estrogen receptor degrader (SERD), primarily investigated for its therapeutic potential in treating estrogen receptor-positive (ER+) breast cancer. This article synthesizes findings from various studies to elucidate the biological activity of this compound, focusing on its mechanisms of action, efficacy, safety profile, and pharmacokinetics.

This compound functions by binding to the estrogen receptor (ER), leading to its degradation and subsequent inhibition of ER-mediated signaling pathways. This mechanism is particularly significant in the context of ER+ breast cancer, where estrogen signaling often drives tumor growth.

  • ER Degradation : this compound has demonstrated a potent ability to degrade ERα, with an in vitro degradation IC50 of 0.1 nM and an efficacy of 97% . This positions it as a more effective agent compared to other SERDs like GDC-0810.
  • Gene Expression Modulation : RNA sequencing analyses indicate that this compound suppresses ERα-regulated gene expression more effectively than other SERDs, including tamoxifen and GDC-0810 . The order of efficacy in suppressing gene expression was found to be: fulvestrant > this compound > GDC-0810 > tamoxifen.

Efficacy in Clinical Studies

This compound has undergone various clinical trials to assess its effectiveness against ER+ breast cancer:

  • Phase I Study : An open-label phase I study involving postmenopausal women with locally advanced or metastatic ER+/HER2- breast cancer revealed that this compound was well-tolerated and showed dose-dependent antitumor activity in both ESR1 mutant and wild-type patient-derived xenograft models .
Study ParameterFindings
Patients Enrolled 42
Most Common AEs Nausea, constipation, diarrhea, fatigue
Maximum Tolerated Dose (MTD) Not reached
Target Engagement Evidence of robust engagement via FES-PET scans

Safety Profile

The safety profile of this compound has been assessed through clinical trials, highlighting its tolerability:

  • Adverse Events : Common adverse events included nausea, fatigue, and hot flushes; however, there were no severe (grade 4/5) adverse events reported .
  • Pharmacokinetics : this compound demonstrated predictable pharmacokinetics suitable for once-daily dosing. Pharmacokinetic analyses indicated a rapid clearance rate which influenced dosing strategies during trials .

Comparative Studies

This compound's performance has been compared with other SERDs to establish its relative efficacy:

  • In Vitro Studies : In studies comparing the effects of various SERDs on cell proliferation in ERα-positive breast cancer cell lines (e.g., MCF7), this compound exhibited superior inhibition compared to tamoxifen and non-degrading compounds like GNE-274 .
  • In Vivo Models : In patient-derived xenograft models (PDXs), this compound effectively inhibited estrogen-dependent tumor growth more potently than GDC-0810, showcasing its potential as a leading SERD candidate .

Propiedades

IUPAC Name

(2S)-2-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-3-(3-hydroxyphenyl)-4-methyl-2H-chromen-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28FNO4/c1-18-25-14-23(32)7-10-26(25)34-28(27(18)21-3-2-4-22(31)13-21)20-5-8-24(9-6-20)33-12-11-30-16-19(15-29)17-30/h2-10,13-14,19,28,31-32H,11-12,15-17H2,1H3/t28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJAAPZIFCQQQKX-NDEPHWFRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C([C@@H](OC2=C1C=C(C=C2)O)C3=CC=C(C=C3)OCCN4CC(C4)CF)C5=CC(=CC=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2100830-77-9
Record name GDC-0927
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2100830779
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0927
Source DrugBank
URL https://www.drugbank.ca/drugs/DB14934
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GDC-0927
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST9B0EMC0H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
GDC-0927
Reactant of Route 2
GDC-0927
Reactant of Route 3
GDC-0927
Reactant of Route 4
GDC-0927
Reactant of Route 5
GDC-0927
Reactant of Route 6
GDC-0927

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.